molecular formula C19H20ClN5 B12244267 6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12244267
M. Wt: 353.8 g/mol
InChI Key: LCWTZUQECZOPJJ-UHFFFAOYSA-N
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Description

6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a naphthyridine core substituted with a chloro group and a piperidinyl group linked to a dimethylpyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with a piperidine derivative under microwave conditions. This method significantly reduces reaction times compared to conventional heating .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and reduced by-product formation. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of protein kinase B (Akt), a key component in intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinase B (Akt) sets it apart from other similar compounds, making it a promising candidate for anticancer research .

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-2-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C19H20ClN5/c1-12-9-18(23-13(2)22-12)25-7-5-14(6-8-25)17-4-3-15-10-16(20)11-21-19(15)24-17/h3-4,9-11,14H,5-8H2,1-2H3

InChI Key

LCWTZUQECZOPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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